molecular formula C33H36N4O6S2 B322220 N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide

N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide

Cat. No.: B322220
M. Wt: 648.8 g/mol
InChI Key: QUEHDNJWJQBVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide is a complex organic compound with the molecular formula C33H36N4O6S2 and a molecular weight of 648.8 g/mol. This compound is characterized by its unique structure, which includes two sulfamoyl groups attached to a pentanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylamine with a sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with a pentanediamide derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl groups into amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide can be compared with other similar compounds, such as:

    N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: This compound has a similar structure but different substituents, leading to distinct chemical properties and applications.

    N,N’-Bis(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)hexanediamide: Another similar compound with a hexanediamide backbone, used in different research applications. The uniqueness of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide lies in its specific sulfamoyl and pentanediamide structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C33H36N4O6S2

Molecular Weight

648.8 g/mol

IUPAC Name

N,N//'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide

InChI

InChI=1S/C33H36N4O6S2/c1-22-16-23(2)19-28(18-22)36-44(40,41)30-12-8-26(9-13-30)34-32(38)6-5-7-33(39)35-27-10-14-31(15-11-27)45(42,43)37-29-20-24(3)17-25(4)21-29/h8-21,36-37H,5-7H2,1-4H3,(H,34,38)(H,35,39)

InChI Key

QUEHDNJWJQBVOJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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